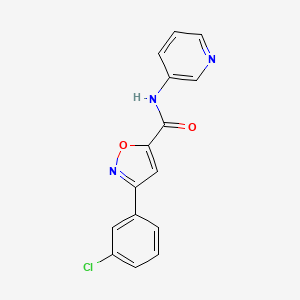![molecular formula C16H11FN2OS2 B11473773 3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473773.png)
3-(3-fluorophenyl)-7-(thiophen-3-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a unique combination of fluorophenyl and thiophene groups attached to a thiazolopyridinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes. This includes scaling up the reaction vessels, improving the efficiency of catalysts, and ensuring consistent quality control measures. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
3-(3-Fluorophenyl)-7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(3-Fluorophenyl)-7-(thiophen-3-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is unique due to its specific combination of fluorophenyl and thiophene groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C16H11FN2OS2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H11FN2OS2/c17-11-3-1-2-9(6-11)14-15-16(22-19-14)12(7-13(20)18-15)10-4-5-21-8-10/h1-6,8,12H,7H2,(H,18,20) |
InChI Key |
WVZLAYPBXDZGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473707.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11473715.png)
![1-(1-adamantyl)-4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzyl)thio]-1H-imidazole](/img/structure/B11473722.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(p-toluidino)propionate](/img/structure/B11473727.png)
![3-[(4-Fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B11473733.png)
![4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B11473740.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473745.png)
![phenyl [1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate](/img/structure/B11473751.png)
![2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]-](/img/structure/B11473752.png)
![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11473766.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11473778.png)
![3-(4-Chlorophenyl)-7-ethyl-5-(3-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11473790.png)

